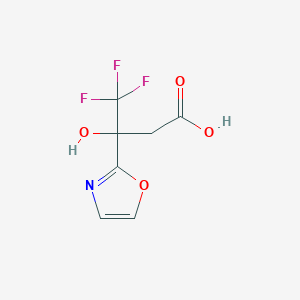

4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butyl methacrylate” is a related compound with the molecular formula CHFO . Another related compound is “4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid” with the molecular formula C5H7F3O3 .

Synthesis Analysis

A related compound, “4,4,4-Trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one”, was synthesized through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride .Molecular Structure Analysis

The molecular structure of related compounds can be found in various databases .Chemical Reactions Analysis

The compound “4,4,4-Trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one” underwent reactions with hydroxylamine and hydrazine .Physical And Chemical Properties Analysis

The related compound “2-PROPENOIC ACID, 2-METHYL-, 4,4,4-TRIFLUORO-3-HYDROXY-1-METHYL-3-(TRIFLUOROMETHYL)BUTYL ESTER” has a predicted density of 1.321±0.06 g/cm3 and a predicted boiling point of 291.0±40.0 °C .Scientific Research Applications

Synthesis and Derivatives

- Synthesis and Derivatives : Enantiomerically pure derivatives of 4,4,4-Trifluoro-3-hydroxy-butanoic acid, branched in the 2- or 3-position, have been synthesized from 6-trifluoromethyl-1,3-dioxan- and -dioxin-4-ones. These derivatives are used as intermediates in the synthesis of various chemical compounds (Gautschi, Schweizer, & Seebach, 1994).

Chemical Properties and Reactions

- Chemical Properties and Reactions : The compound has shown unique properties in dimerization reactions, forming a high-melting dimer with a twelve-membered-ring structure under certain conditions (CHIMIA, 1990).

- Synthesis of Amino Acids : It has been used in the preparation of (2R, 3S)- or (2S, 3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives, important for the synthesis of threonine and allo-threonine analogs (Sting & Seebach, 1996).

Applications in Organic Synthesis

- Building Block in Syntheses : This compound serves as a building block in the synthesis of various complex molecules, such as sitagliptin and its derivatives (Fıstıkçı et al., 2012).

- Synthesis of Heterocyclic Compounds : It has been utilized in the synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid and related trifluoromethyl substituted heterocyclic compounds (Shi, Xu, & Xu, 1991).

Liquid Crystal Research

- Nematic Liquid Crystals : Optically active derivatives of 4,4,4-trifluoro-3-hydroxybutanoic acid have been synthesized for use as chiral dopants in nematic liquid crystals (Tojo et al., 2006).

Peptide Synthesis

- Peptide Synthesis : The 4,4,4-trifluoro-3-oxo-1-butenyl group, derived from 4,4,4-trifluoro-3-hydroxybutanoic acid, has been proposed as a protecting group for amino acids in peptide synthesis (Gorbunova et al., 1991).

properties

IUPAC Name |

4,4,4-trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO4/c8-7(9,10)6(14,3-4(12)13)5-11-1-2-15-5/h1-2,14H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPGOIWAUZIUOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(CC(=O)O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2448787.png)

![ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate](/img/structure/B2448790.png)

![8-ethyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448799.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2448801.png)

![N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2448802.png)

![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B2448803.png)

![(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene](/img/structure/B2448808.png)